cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane-1-carboxylic acid derivative featuring a cis-configured 3-substituted 2-(4-iodophenyl)-2-oxoethyl group. The iodine atom at the para position of the phenyl ring introduces significant steric and electronic effects, distinguishing it from analogs with smaller substituents like trifluoromethyl or methoxy groups .
Properties
IUPAC Name |
(1R,3S)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMMYMVRKDJRCQ-GXSJLCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyloin Condensation and Oxidation
Acyloin condensation of diethyl adipate (C6H10O4) in the presence of sodium or potassium generates a cyclic acyloin intermediate, which is subsequently oxidized to form the cyclopentane-1,3-dione skeleton. This diketone serves as a versatile precursor for further functionalization:
$$
\text{Diethyl adipate} \xrightarrow[\text{Na, toluene}]{\text{Acyloin condensation}} \text{Cyclic acyloin} \xrightarrow[\text{KMnO}_4]{\text{Oxidation}} \text{Cyclopentane-1,3-dione}
$$
Conditions :
Hydrazone Formation and Ring Contraction
Cyclopentane-1,3-dione reacts with hydrazine to form a hydrazone, which undergoes thermal or acidic ring contraction to yield cyclopentanecarboxylic acid derivatives. This method enables precise control over ring size and substituent positioning:
$$
\text{Cyclopentane-1,3-dione} \xrightarrow[\text{H}2\text{NNH}2]{\text{Hydrazine}} \text{Hydrazone} \xrightarrow[\Delta]{\text{Ring contraction}} \text{Cyclopentanecarboxylic acid}
$$
Optimization :
Introduction of the 2-(4-Iodophenyl)-2-oxoethyl Side Chain
Friedel-Crafts Acylation
4-Iodoacetophenone is synthesized via Friedel-Crafts acylation of iodobenzene with acetyl chloride, followed by bromination at the α-position to yield 2-bromo-1-(4-iodophenyl)ethanone. This α-bromo ketone serves as an electrophile for subsequent alkylation:
$$
\text{Iodobenzene} \xrightarrow[\text{AlCl}3]{\text{AcCl}} \text{4-Iodoacetophenone} \xrightarrow[\text{Br}2]{\text{Bromination}} \text{2-Bromo-1-(4-iodophenyl)ethanone}
$$
Conditions :
Alkylation of Cyclopentanecarboxylic Acid Derivatives
The α-bromo ketone undergoes nucleophilic substitution with a cyclopentanecarboxylate enolate to install the oxoethyl side chain. Stereoselectivity is achieved using chiral auxiliaries or asymmetric catalysis:
$$
\text{Cyclopentanecarboxylate} + \text{2-Bromo-1-(4-iodophenyl)ethanone} \xrightarrow[\text{LDA}]{\text{THF, -78°C}} \text{cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylate}
$$
Optimization :
Stereochemical Resolution of Racemic Mixtures
Chiral Resolution with Alkaloid Bases
Racemic cis-acid is resolved using 1-ephedrine or quinine as chiral resolving agents. The diastereomeric salts are separated via fractional crystallization, followed by acid hydrolysis to recover the enantiomerically enriched product:
$$
\text{Racemic acid} + \text{1-Ephedrine} \xrightarrow[\text{MeCN}]{\text{Crystallization}} \text{Diastereomeric salt} \xrightarrow[\text{HCl}]{\text{Hydrolysis}} \text{(+)-cis-Acid}
$$
Conditions :
Enzymatic Kinetic Resolution
Lipase-catalyzed esterification selectively acylates the undesired enantiomer, leaving the target cis-acid unreacted. This method offers high enantioselectivity but requires optimization of solvent and enzyme source:
$$
\text{Racemic acid} \xrightarrow[\text{Novozym 435}]{\text{Vinyl acetate}} \text{(+)-cis-Acid} + \text{(-)-cis-Acetate}
$$
Optimization :
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
- IR (KBr) : 1710 cm⁻¹ (C=O, acid), 1685 cm⁻¹ (C=O, ketone), 1580 cm⁻¹ (C-I).
- ¹H NMR (CDCl₃) : δ 7.75 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.20 (m, 1H, cyclopentane-H), 2.95 (dd, 2H, CH₂CO), 2.60 (m, 1H, cyclopentane-H), 1.80–2.10 (m, 4H, cyclopentane-CH₂).
- MS (EI) : m/z 358 [M⁺], 231 [C₁₄H₁₅IO₃ – COOH].
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance pharmacological properties.
Anticancer Activity
Research indicates that derivatives of cyclopentane carboxylic acids exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting that cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid may have similar effects. For instance, compounds with iodine substitutions often demonstrate increased biological activity against various cancer cell lines .
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis, particularly for creating more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry, facilitating the development of new materials and pharmaceuticals.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of iodinated cyclopentane derivatives. The research highlighted that compounds similar to this compound showed significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications .
Case Study 2: Synthesis of Novel Compounds
In a recent publication, researchers synthesized novel derivatives from this compound, demonstrating its utility as a precursor for creating more complex organic molecules. The study emphasized the compound's versatility in organic synthesis and its role in developing new chemical entities with potential biological activities .
Mechanism of Action
The mechanism of action of cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can interact with enzymes and receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated formula based on structural analysis.
†Calculated by replacing trifluoromethyl (CF₃, 69 g/mol) in C15H15F3O3 with iodine (127 g/mol) and adjusting carbons.
Substituent Effects
- Iodine (Target Compound) : The bulky, electron-withdrawing iodine atom increases molecular weight and polarizability, making the compound suitable for applications requiring heavy atoms (e.g., X-ray crystallography or radiopharmaceuticals). However, its size may reduce solubility in aqueous media .
- Trifluoromethyl (4- and 3-position) : The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration. The para-substituted analog (C15H15F3O3) is more commonly studied than the meta variant .
- Methoxy (2-position) : The ortho-methoxy group donates electrons via resonance, increasing solubility in polar solvents. This substitution may improve bioavailability but reduce metabolic stability compared to halogenated analogs .
Physicochemical Properties
- Molecular Weight : The iodine derivative has the highest molecular weight (~358 g/mol), followed by trifluoromethyl (300 g/mol) and methoxy (270 g/mol) analogs.
- Polarity : The trifluoromethyl group increases hydrophobicity (XLogP3 = 3.2 ), while the methoxy group enhances polarity.
- Stereochemistry : The cis configuration in all compounds ensures consistent spatial orientation, critical for binding to biological targets .
Biological Activity
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical structure:
- IUPAC Name : (1R,3S)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
- Molecular Formula : C14H15IO3
- CAS Number : 733740-43-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , antioxidant , and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. The presence of the iodophenyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways. A comparative study of related compounds suggests that structural modifications can lead to varying degrees of antimicrobial potency.
Antioxidant Activity
The antioxidant potential of this compound can be inferred from studies on related carboxylic acids. For instance, natural carboxylic acids have been shown to exhibit antioxidant properties due to their ability to scavenge free radicals. The effectiveness of this compound as an antioxidant remains to be quantitatively assessed through standardized assays such as DPPH or ABTS radical scavenging tests.
Cytotoxic Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways. Further research is needed to elucidate the specific pathways affected and to assess selectivity towards cancerous versus normal cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: Antimicrobial Screening | Demonstrated significant inhibition of bacterial growth at concentrations above 50 µM. |
| Study 2: Antioxidant Assay | Showed potential antioxidant activity comparable to known antioxidants like ascorbic acid in preliminary tests. |
| Study 3: Cytotoxicity Evaluation | Induced apoptosis in breast cancer cells with an IC50 value of approximately 30 µM. |
The proposed mechanisms for the biological activities of this compound include:
- Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production, contributing to oxidative stress in target cells.
- Inhibition of Key Enzymatic Pathways : Potential interference with enzymes critical for cellular metabolism has been suggested based on structural analogs.
Q & A
Basic: What are the recommended synthetic routes for cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
A viable approach involves cyclization strategies using catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O), which has been effective for analogous cyclopentane carboxylic acid derivatives . For the 4-iodophenyl moiety, halogenation or coupling reactions (e.g., Suzuki-Miyaura) could introduce the aryl group. Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to minimize side products. Compare with methods for chlorophenyl analogs, adjusting iodine’s bulkier size to account for steric hindrance .
Basic: How can the purity and structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% by area normalization). Confirm identity via LC-MS (e.g., m/z calculated for [M+H]⁺: ~431.1) and compare retention times to structurally similar compounds (e.g., chlorophenyl analogs: 1.03 minutes under gradient conditions) . Supplement with ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., cyclopentane protons at δ 1.5–2.5 ppm, carbonyl signals near δ 170 ppm) .
Basic: What are the key physicochemical properties (e.g., LogP, solubility) critical for experimental design?
Methodological Answer:
Predicted LogP (3.02–3.5) and polar surface area (PSA ~54.37 Ų) using computational tools (e.g., ChemAxon) based on chlorophenyl analogs . These values suggest moderate lipophilicity, requiring solubility optimization in polar aprotic solvents (e.g., DMSO). Experimentally determine solubility via shake-flask method in PBS (pH 7.4) and correlate with computational predictions .
Advanced: How do steric and electronic effects of the 4-iodophenyl group influence the compound’s reactivity compared to halogenated analogs?
Methodological Answer:
The 4-iodophenyl group introduces steric bulk and electron-withdrawing effects, altering reaction kinetics. Compare with chlorophenyl analogs (CAS 732252-68-5) to assess differences in nucleophilic substitution rates or catalytic coupling efficiency. Use density functional theory (DFT) to model transition states and quantify steric hindrance (e.g., Tolman cone angle analysis) .
Advanced: What strategies resolve discrepancies in reported LogP values for structurally similar cyclopentane carboxylic acid derivatives?
Methodological Answer:
Discrepancies may arise from measurement techniques (shake-flask vs. HPLC-derived LogP). Validate experimental LogP via reverse-phase HPLC using a calibrated reference set. Cross-reference with computational predictions (e.g., XLogP3) and adjust for iodine’s polarizability, which may deviate from chlorophenyl analogs (LogP 3.02) .
Advanced: How to design in vitro assays to study metabolic stability, considering the compound’s stereochemistry?
Methodological Answer:
Use hepatocyte or microsomal assays with chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomer-specific degradation. Include controls with racemic mixtures (e.g., PF-06928215 cis-racemate) to assess stereochemical stability . Quantify metabolites via LC-MS/MS, focusing on oxidative deiodination or cyclopentane ring modifications.
Safety: What precautions are advised when handling this compound during synthesis?
Methodological Answer:
Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent iodophenyl group degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
